molecular formula C11H20N4O11P2 B1202531 CDP-ethanolamine CAS No. 3036-18-8

CDP-ethanolamine

Cat. No.: B1202531
CAS No.: 3036-18-8
M. Wt: 446.24 g/mol
InChI Key: WVIMUEUQJFPNDK-PEBGCTIMSA-N
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Mechanism of Action

Target of Action

CDP-ethanolamine, also known as CDP ethanolamine, primarily targets the biosynthesis of phosphatidylethanolamine (PE) . PE is a major inner-membrane lipid in the plasma and mitochondrial membranes . It plays a particularly important role in the inner leaflet of these membranes .

Mode of Action

This compound interacts with its targets through the This compound pathway , often referred to as the Kennedy pathway . This pathway involves the conversion of ethanolamine (Etn) and diacylglycerol (DAG) or alkyl-acyl-glycerol (AAG) to PE through three metabolic steps . The first step involves the conversion of Etn to phosphoethanolamine using ATP, leaving ADP as a by-product .

Biochemical Pathways

The this compound pathway is the sole pathway for the de novo synthesis of PE . This pathway is crucial for maintaining proper phospholipid homeostasis when major biosynthetic pathways are impaired . It is worth noting that the this compound pathway is distinct from the CDP-choline pathway and the phosphatidylserine decarboxylation pathway .

Pharmacokinetics

It is known that this compound is involved in the metabolism of the two main lipids in eukaryotic cell membranes .

Result of Action

The action of this compound results in the production of PE, which makes up 15–25% of the total lipids in the cell . PE plays a crucial role in inducing negative curvature when incorporated in cell membranes, contributing to the processes of cell fusion and fission . It is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production .

Biochemical Analysis

Biochemical Properties

CDP-ethanolamine is involved in the biosynthesis of phosphatidylethanolamine through the Kennedy pathway. This pathway consists of three enzymatic steps: the phosphorylation of ethanolamine by ethanolamine kinase, the conversion of phosphoethanolamine to this compound by CTP:phosphoethanolamine cytidylyltransferase, and the final transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase . This compound interacts with several enzymes, including ethanolamine kinase, CTP:phosphoethanolamine cytidylyltransferase, and ethanolamine phosphotransferase, to facilitate the synthesis of phosphatidylethanolamine .

Cellular Effects

This compound influences various cellular processes, including membrane biogenesis, cell signaling, and metabolism. It is essential for maintaining the structural integrity of cell membranes and plays a role in membrane fusion, lipid droplet formation, and autophagosome formation . Additionally, this compound affects gene expression and cellular metabolism by modulating the levels of phosphatidylethanolamine, which is involved in various signaling pathways . For example, the this compound pathway regulates skeletal muscle diacylglycerol content and mitochondrial biogenesis without altering insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the Kennedy pathway. The compound binds to CTP:phosphoethanolamine cytidylyltransferase, facilitating the conversion of phosphoethanolamine to this compound . This interaction is crucial for the subsequent transfer of the ethanolamine phosphate group to diacylglycerol by ethanolamine phosphotransferase, leading to the synthesis of phosphatidylethanolamine . The molecular mechanism of this compound also involves its role in enzyme activation and regulation of gene expression related to phospholipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to alterations in phosphatidylethanolamine levels and subsequent cellular effects . Long-term exposure to this compound has been observed to impact cellular processes such as membrane integrity and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance phosphatidylethanolamine synthesis and improve cellular function . High doses may lead to toxic effects, including disruptions in lipid metabolism and cellular signaling pathways . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is a key intermediate in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine . This pathway involves the conversion of ethanolamine to phosphoethanolamine by ethanolamine kinase, followed by the formation of this compound by CTP:phosphoethanolamine cytidylyltransferase, and the final synthesis of phosphatidylethanolamine by ethanolamine phosphotransferase . This compound also interacts with other metabolic pathways, including those involved in glycerophospholipid metabolism and ether lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the endoplasmic reticulum and transported to other cellular compartments, including the Golgi apparatus and mitochondria . Lipid transport proteins play a crucial role in the distribution of this compound and its incorporation into phosphatidylethanolamine . The localization and accumulation of this compound within specific cellular compartments are essential for its function in phospholipid biosynthesis .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it is synthesized and utilized for phosphatidylethanolamine production . This compound is also found in the Golgi apparatus and mitochondria, where it contributes to the synthesis and maintenance of phospholipid homeostasis . The targeting signals and post-translational modifications of enzymes involved in the Kennedy pathway play a crucial role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: CDP-ethanolamine is synthesized through the this compound pathway, also known as the Kennedy pathway. This pathway involves three enzymatic steps:

Industrial Production Methods: In industrial settings, the production of this compound involves the use of recombinant enzymes to catalyze the reactions efficiently. The process typically requires optimized conditions such as specific pH, temperature, and the presence of cofactors like magnesium ions to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions: CDP-ethanolamine primarily undergoes substitution reactions. The most notable reaction is its conversion to phosphatidylethanolamine through the displacement of cytidine monophosphate (CMP) by diacylglycerol .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMUEUQJFPNDK-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CDP-ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3036-18-8
Record name CDP-ethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3036-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CDP ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDP-ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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